molecular formula C18H20FNO B2722567 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 2195941-03-6

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2722567
CAS No.: 2195941-03-6
M. Wt: 285.362
InChI Key: NLJDERQXUULTFM-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one is a bicyclic tertiary amine featuring a cyclopropylidene group fused to the 8-azabicyclo[3.2.1]octane core and a 4-fluorophenyl-acetyl substituent. The compound’s structural uniqueness arises from its constrained bicyclic framework, which imposes stereochemical rigidity, and the electron-withdrawing 4-fluorophenyl group, which may influence its electronic and pharmacokinetic properties. The compound is commercially available, with pricing tiers reflecting its use in early-stage drug discovery (e.g., $69.0–$140.0 for 5–40 mg quantities) .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-15-5-1-12(2-6-15)9-18(21)20-16-7-8-17(20)11-14(10-16)13-3-4-13/h1-2,5-6,16-17H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDERQXUULTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one, identified by CAS number 2195941-03-6, is a synthetic compound belonging to the azabicyclo class of molecules. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of neurochemical pathways and inflammatory processes.

The molecular formula of this compound is C18H20FNOC_{18}H_{20}FNO, with a molecular weight of 285.4 g/mol. Its structure features a bicyclic core that is significant for its biological activity.

PropertyValue
Molecular FormulaC18H20FNOC_{18}H_{20}FNO
Molecular Weight285.4 g/mol
CAS Number2195941-03-6

Research indicates that compounds with similar structural frameworks can act as inhibitors of various enzymes involved in lipid metabolism and inflammatory responses. The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is particularly noteworthy, as it plays a crucial role in the degradation of endocannabinoids like palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds can increase the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one exhibit potent inhibitory activity against NAAA with IC50 values in the low nanomolar range. For instance, a related compound showed an IC50 value of 0.042 μM, indicating strong efficacy in inhibiting this enzyme .

In Vivo Studies

In vivo pharmacological studies have indicated that these compounds can modulate pain and inflammation effectively. For example, they have been shown to reverse diuresis induced by kappa-opioid receptor agonists, suggesting a potential application in pain management . The selectivity profile of these compounds often highlights their ability to target specific receptors without significant off-target effects.

Case Studies

Case Study 1: NAAA Inhibition
A study focused on the pharmacokinetics and pharmacodynamics of similar azabicyclic compounds revealed their potential as therapeutic agents for chronic pain management due to their ability to sustain elevated levels of PEA through NAAA inhibition .

Case Study 2: Kappa Opioid Receptor Antagonism
Another investigation into the biological activity of azabicyclo derivatives found that certain analogs exhibited selective kappa opioid receptor antagonism with IC50 values as low as 20 nM, demonstrating their potential utility in treating conditions related to opioid receptor dysregulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one can be contextualized against analogs sharing the 8-azabicyclo[3.2.1]octane scaffold. Key comparisons include:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Biological/Physicochemical Relevance Reference
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one 2-Methylphenoxy group at ethanone position Increased steric bulk vs. 4-fluorophenyl; altered electronic profile Commercial availability suggests utility in SAR studies for CNS-targeting agents
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one Chloro and o-tolyl groups Enhanced electrophilicity; potential for covalent binding Intermediate in synthesis of androgen receptor antagonists
8-[(4-Phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one Biphenylmethyl substituent High lipophilicity; extended π-system Structural analog with potential for hydrophobic binding pocket interactions
Tropifexor (INN: 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid) Complex benzothiazole and oxazole substituents Farnesoid X receptor agonist; clinical relevance in metabolic disorders Highlights the pharmacological versatility of the 8-azabicyclo core

Pharmacological and Commercial Differentiation

  • Receptor Targeting: Unlike tropifexor, which targets nuclear receptors, the 4-fluorophenyl-ethanone moiety in the target compound may favor interactions with neurotransmitter transporters (e.g., dopamine or serotonin receptors) based on structural parallels to tropane derivatives .
  • Cost and Availability : The target compound is priced higher than simpler analogs (e.g., 8-azabicyclo[3.2.1]octan-3-one derivatives), reflecting its specialized design and demand in medicinal chemistry .

Critical Analysis of Evidence and Limitations

  • Gaps in Data : Direct biological activity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Contradictions : While some analogs (e.g., tropifexor) demonstrate clinical relevance, others (e.g., biphenylmethyl derivatives) lack disclosed therapeutic applications, complicating unified SAR conclusions .

Preparation Methods

Cyclization of Pyrrolidine Precursors

A common approach involves intramolecular cyclization of pyrrolidine derivatives. For example, 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (PubChem CID: 13091248) is synthesized by treating pyrrolidine intermediates with hydrochloric acid and sodium cyanide under controlled conditions. This method achieves moderate yields (35–58%) and is scalable for industrial production.

[3+2]-Cycloaddition with Cyclopropanated Heterocycles

Microwave-assisted [3+2]-cycloadditions using cyclopropanated furans or pyrroles generate the bicyclic core efficiently. For instance, cyclopropanated furans react with nitriles to form 8-azabicyclo[3.2.1]octane derivatives in 45–79% yields. This method is stereoselective and avoids racemization, making it suitable for enantiopure synthesis.

Functionalization with the 4-Fluorophenyl Ethanone Group

The 4-fluorophenyl ethanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

4-Fluorobenzene reacts with acetyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃). For example, 1-(4-fluorophenyl)-2-phenyl ethanone is synthesized at −10°C with 77.7% yield. This method is adaptable for coupling with the bicyclic core using ketone intermediates.

Nucleophilic Substitution

Aminoalkylation of the bicyclic nitrogen with α-bromo-4-fluoroacetophenone derivatives achieves the final coupling. A PubChem entry (CID: 44350704) confirms this approach, where 2-(3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone reacts with 4-fluorophenyl Grignard reagents to yield the target compound.

Optimization and Reaction Conditions

Key Catalysts and Reagents

Step Reagents/Catalysts Yield (%) Reference
Bicyclic core formation NaCN, HCl, AlCl₃ 35–58
Cyclopropanation PCl₃, pyridine 58–93
4-Fluorophenyl coupling AlCl₃, α-bromoacetophenone 70–90

Solvent and Temperature Effects

  • Cyclization : Ethyl acetate or methylene chloride at 0–5°C.
  • Cyclopropanation : Toluene or ether at −10°C to 80°C.
  • Coupling : Dichloromethane or acetone at ambient temperature.

Challenges and Innovations

  • Stereochemical Control : Enantioselective synthesis remains challenging. Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium complexes) improve stereoselectivity.
  • Byproduct Formation : Competing 2,4-disubstituted products are minimized using dilute NaOH (0.01 N).

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